3-methoxy-N-(4-methylbenzyl)benzamide
Description
3-Methoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and a 4-methylbenzyl group attached to the amide nitrogen. This compound belongs to a class of molecules widely studied for their pharmacological and biochemical properties, including anticonvulsant, anti-parasitic, and enzyme inhibitory activities .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-methoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-6-8-13(9-7-12)11-17-16(18)14-4-3-5-15(10-14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
LZBIWJHSLACBEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Methoxy Group Positioning : 3-Methoxy substitution (as in the target compound) vs. 4-methoxy (e.g., ) alters electronic and steric properties. For example, 4-methoxy analogs often show enhanced metabolic stability due to reduced oxidative metabolism at the para position .
- N-Substituent Effects: The 4-methylbenzyl group in the target compound contrasts with bulkier or charged groups (e.g., piperazinyl-ethyl in ). Bulky substituents may hinder target binding, while alkyl chains (e.g., hexanoylamino in ) can modulate enzyme inhibition .
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